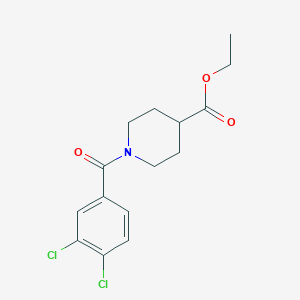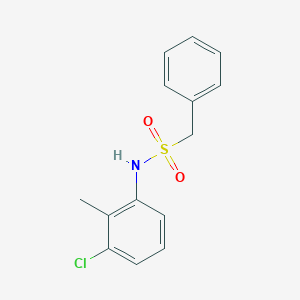
N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide, also known as CPEC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CPEC is a member of the piperazine family, which is a class of organic compounds that have been widely used as pharmacological agents. In
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that this compound may act on multiple targets in the body, including the central nervous system, cancer cells, and microbial cells. In the central nervous system, this compound has been reported to modulate the activity of GABAergic and serotonergic systems, which are involved in the regulation of anxiety and depression. In cancer cells, this compound has been shown to inhibit the activity of several enzymes and pathways that are involved in cell growth and survival. In microbial cells, this compound has been reported to disrupt the membrane integrity and inhibit the synthesis of essential biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that this compound can modulate the activity of several enzymes and pathways, including GABA transaminase, monoamine oxidase, and the PI3K/Akt/mTOR pathway. In vivo studies have reported that this compound can reduce anxiety and depression-like behaviors in animal models, inhibit the growth of cancer cells, and improve the survival rate in bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, this compound also has some limitations, including its poor stability in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Future Directions
There are several future directions for N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide research. One direction is to explore the potential of this compound as a therapeutic agent for neurological disorders, such as anxiety and depression. Another direction is to investigate the mechanism of action of this compound in cancer cells and identify its molecular targets. Additionally, studies can be conducted to optimize the synthesis method of this compound and improve its stability and specificity for biomolecules. Finally, this compound can be further evaluated for its potential as a broad-spectrum antimicrobial agent against bacterial and fungal infections.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential pharmacological properties in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent and to optimize its use in lab experiments.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide involves the reaction of 3-chlorobenzoyl chloride with 4-ethylpiperazine in the presence of sodium bicarbonate and carbon disulfide. The resulting product is then treated with thiosemicarbazide to obtain this compound. This method was first reported by Zhang et al. in 2009 and has since been used by several researchers to obtain this compound for further studies.
Scientific Research Applications
N-(3-chlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been studied for its potential pharmacological properties in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, this compound has been reported to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, this compound has been shown to have antibacterial and antifungal activities.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-2-16-6-8-17(9-7-16)13(18)15-12-5-3-4-11(14)10-12/h3-5,10H,2,6-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAMZIYMGUDBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5765936.png)
![1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5765942.png)
![2-[(2-chloro-6-fluorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5765949.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5765957.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5765963.png)

![2-methoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5765981.png)

![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)

